N-Tetradecanoylphenylalaninemonosodiumsalt
Overview
Description
N-Tetradecanoylphenylalaninemonosodiumsalt is a chemical compound with the molecular formula C23H36NNaO3 and a molecular weight of 397.5 g/mol. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a tetradecanoyl group attached to the phenylalanine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Tetradecanoylphenylalaninemonosodiumsalt typically involves the acylation of phenylalanine with tetradecanoic acid (myristic acid) in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
N-Tetradecanoylphenylalaninemonosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) facilitating the reaction.
Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the cleavage of the amide bond and the formation of phenylalanine and tetradecanoic acid.
Scientific Research Applications
N-Tetradecanoylphenylalaninemonosodiumsalt has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of amide bond formation and hydrolysis, as well as in the development of new synthetic methodologies.
Biology: The compound is utilized in studies of protein-lipid interactions and membrane protein structure and function.
Industry: this compound is employed in the formulation of cosmetics and personal care products due to its surfactant properties
Mechanism of Action
The mechanism of action of N-Tetradecanoylphenylalaninemonosodiumsalt involves its interaction with biological membranes and proteins. The tetradecanoyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This can influence the activity of membrane-bound enzymes and receptors, leading to various biological effects. The phenylalanine moiety can interact with specific amino acid residues in proteins, modulating their structure and function .
Comparison with Similar Compounds
N-Tetradecanoylphenylalaninemonosodiumsalt can be compared with other similar compounds, such as:
N-Decanoylphenylalaninemonosodiumsalt: This compound has a shorter acyl chain (decanoyl group) compared to this compound, resulting in different lipophilicity and membrane interaction properties.
N-Octadecanoylphenylalaninemonosodiumsalt: With a longer acyl chain (octadecanoyl group), this compound exhibits increased lipophilicity and stronger membrane association.
N-Tetradecanoyltryptophanmonosodiumsalt: This compound contains tryptophan instead of phenylalanine, leading to different interactions with proteins and biological membranes due to the presence of the indole ring
This compound stands out due to its balanced lipophilicity and the specific interactions of the phenylalanine moiety, making it a versatile compound for various research applications.
Biological Activity
N-Tetradecanoylphenylalaninemonosodiumsalt, a derivative of phenylalanine, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long-chain fatty acid (tetradecanoic acid) linked to the amino acid phenylalanine. This structure is significant as it influences the compound's solubility, permeability, and interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties . In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. These pathways may involve caspase activation and modulation of Bcl-2 family proteins, leading to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction : The long hydrophobic chain facilitates interaction with lipid bilayers, altering membrane fluidity and permeability.
- Receptor Modulation : It may act on specific receptors involved in cell signaling, influencing cellular responses to external stimuli.
- Enzyme Inhibition : The compound could inhibit enzymes critical for bacterial growth or cancer cell proliferation, thereby exerting its therapeutic effects.
Case Studies
A number of case studies highlight the potential applications of this compound:
- Antibacterial Efficacy : A study conducted on various strains of Escherichia coli demonstrated that this compound significantly reduced bacterial viability at concentrations as low as 50 µg/mL. The study attributed this effect to the compound's ability to disrupt the outer membrane integrity.
- Cancer Cell Line Studies : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 40% reduction in cell proliferation within 48 hours. The study noted increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.
Comparative Analysis
The table below summarizes key findings related to the biological activity of this compound compared to similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Membrane disruption, enzyme inhibition |
Phenylalanine | Limited | No | None |
Other fatty acid derivatives | Variable | Variable | Depends on structure |
Properties
IUPAC Name |
sodium;(2S)-3-phenyl-2-(tetradecanoylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20;/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27);/q;+1/p-1/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQVKOHEKUNNS-BOXHHOBZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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